(1R,2S,5R)-2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-3-ene (1R,2S,5R)-2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-3-ene
Brand Name: Vulcanchem
CAS No.: 152562-90-8
VCID: VC21116589
InChI: InChI=1S/C11H18O/c1-8(2)11-5-4-9(3)10(6-11)7-12-11/h4-5,8-10H,6-7H2,1-3H3/t9-,10-,11+/m0/s1
SMILES: CC1C=CC2(CC1CO2)C(C)C
Molecular Formula: C11H18O
Molecular Weight: 166.26 g/mol

(1R,2S,5R)-2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-3-ene

CAS No.: 152562-90-8

Cat. No.: VC21116589

Molecular Formula: C11H18O

Molecular Weight: 166.26 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S,5R)-2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-3-ene - 152562-90-8

Specification

CAS No. 152562-90-8
Molecular Formula C11H18O
Molecular Weight 166.26 g/mol
IUPAC Name (1R,2S,5R)-2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-3-ene
Standard InChI InChI=1S/C11H18O/c1-8(2)11-5-4-9(3)10(6-11)7-12-11/h4-5,8-10H,6-7H2,1-3H3/t9-,10-,11+/m0/s1
Standard InChI Key NOADFSKYNHRDQR-GARJFASQSA-N
Isomeric SMILES C[C@H]1C=C[C@@]2(C[C@H]1CO2)C(C)C
SMILES CC1C=CC2(CC1CO2)C(C)C
Canonical SMILES CC1C=CC2(CC1CO2)C(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator